molecular formula C25H42 B14204689 Pentacosa-3,6,9,12,15-pentaene CAS No. 854201-96-0

Pentacosa-3,6,9,12,15-pentaene

Cat. No.: B14204689
CAS No.: 854201-96-0
M. Wt: 342.6 g/mol
InChI Key: OSRWRHWPSOAWEM-UHFFFAOYSA-N
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Description

Pentacosa-3,6,9,12,15-pentaene is a polyunsaturated hydrocarbon with five conjugated double bonds positioned at carbons 3, 6, 9, 12, and 13. Structurally, it belongs to the family of polyenes, characterized by alternating single and double bonds. The compound has been synthesized via Wittig reactions using (3Z,6Z,9Z,12Z)-pentadeca-3,6,9,12-tetraenal and alkyl phosphonium salts, achieving yields of 82–87% with confirmed stereochemistry via NMR and IR spectroscopy . Its biosynthetic relatives include unsaturated fatty acids like linolenic acid (3,6,9-triene system), from which pentaenoic acids may derive through elongation and desaturation pathways .

In natural systems, related pentaenes are found in marine diatoms (e.g., Rhizosolenia setigera) as branched isoprenoids and in fungal metabolites as bioactive macrolides or diacids . The compound’s conjugated double-bond system contributes to its chemical reactivity, making it a subject of interest in organic synthesis and bioactivity studies.

Properties

CAS No.

854201-96-0

Molecular Formula

C25H42

Molecular Weight

342.6 g/mol

IUPAC Name

pentacosa-3,6,9,12,15-pentaene

InChI

InChI=1S/C25H42/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19-20,22-23,25H,3-4,6,8-10,12,14-16,18,21,24H2,1-2H3

InChI Key

OSRWRHWPSOAWEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacosa-3,6,9,12,15-pentaene typically involves the coupling of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This process can be repeated to introduce multiple double bonds into the hydrocarbon chain.

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.

Chemical Reactions Analysis

Types of Reactions

Pentacosa-3,6,9,12,15-pentaene can undergo various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bonds into single bonds, yielding a saturated hydrocarbon.

    Substitution: Halogenation can introduce halogen atoms at the double bond positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used in the presence of light or a radical initiator.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

Pentacosa-3,6,9,12,15-pentaene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of pentacosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can modulate various biological pathways, including enzyme activity and gene expression. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pentacosa-3,6,9,12,15-pentaene and Analogues

Compound Structure Type Functional Groups Key Features Source
This compound Linear polyene Hydrocarbon Five conjugated double bonds Synthetic
Fungichromin (WH01) 28-membered pentaene macrolide Macrolide ring, hydroxyl Antifungal activity against V. mali Saccharothrix yanglingensis
Haslene pentaene C25 branched isoprenoid Methyl branches Z/E isomerism at C9(10) double bond Rhizosolenia setigera
Pentaene diacid (Compound 15) Diacid derivative Carboxylic acids Antifungal activity (MIC: 128 μg/mL) Fusarium decemcellulare

Key Observations :

  • This compound lacks functional groups, distinguishing it from macrolides (e.g., fungichromin) and diacids. Its linearity contrasts with the branched isoprenoid haslenes.
  • Fungichromin and 1′-deoxyfungichromin exhibit antifungal properties due to their macrolide rings, which enable membrane disruption in pathogens .
  • Haslene pentaenes display strain-dependent stereochemistry (e.g., Z-to-E isomerization under temperature stress), impacting their ecological roles in diatoms .

Table 2: Bioactivity Comparison

Compound Biological Activity Target Organism MIC/EC50 Mechanism
This compound Not reported N/A N/A N/A
Fungichromin Antifungal Valsa mali Strong inhibition Membrane disruption
Pentaene diacid (Compound 15) Antifungal Colletotrichum musae 128 μg/mL Unknown
IP25 (C25 isoprenoid) Ecological biomarker Sea ice diatoms N/A Paleoclimate proxy

Key Observations :

  • IP25, a monounsaturated C25 isoprenoid, serves as a geochemical marker for reconstructing historical sea ice cover, a unique application absent in synthetic pentaenes .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Property This compound Haslene Pentaene Fungichromin
Molecular Formula C25H42 C25H40 (varies by branch) C35H58O14
Double-Bond Configuration All-E (synthetic) Mixed Z/E Conjugated E-configuration
Stability Air-sensitive (conjugated bonds) Temperature-sensitive Stable in dry conditions
Solubility Nonpolar solvents Lipophilic Partially polar (macrolide)

Key Observations :

  • This compound ’s all-E configuration enhances conjugation but increases air sensitivity, whereas natural haslenes adapt Z/E isomerization for environmental resilience .
  • Fungichromin ’s partial polarity from hydroxyl groups improves solubility in aqueous environments, critical for antifungal action .

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